[4-Chloro-6-(4-iodo-phenylamino)-[1,3,5]triazin-2-ylamino]-acetic acid ethyl ester
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Overview
Description
ETHYL 2-({4-CHLORO-6-[(4-IODOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)ACETATE is a complex organic compound with the molecular formula C10H9ClINO3 It is known for its unique structure, which includes a triazine ring substituted with chloro and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({4-CHLORO-6-[(4-IODOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)ACETATE typically involves multiple steps. One common method includes the reaction of 4-chloro-6-[(4-iodophenyl)amino]-1,3,5-triazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({4-CHLORO-6-[(4-IODOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)ACETATE can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of various oxidation states.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
ETHYL 2-({4-CHLORO-6-[(4-IODOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 2-({4-CHLORO-6-[(4-IODOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)ACETATE involves its interaction with specific molecular targets. The triazine ring and substituted groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(2-CHLORO-4-IODOPHENYL)AMINO]-2-OXOACETATE: Similar structure but different functional groups.
ETHYL 2,4-BIS(CHLOROMETHYL)-6-IODOQUINOLINE-3-CARBOXYLATE: Another compound with similar halogen substitutions but a different core structure.
Uniqueness
ETHYL 2-({4-CHLORO-6-[(4-IODOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)ACETATE is unique due to its specific combination of a triazine ring with chloro and iodophenyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H13ClIN5O2 |
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Molecular Weight |
433.63 g/mol |
IUPAC Name |
ethyl 2-[[4-chloro-6-(4-iodoanilino)-1,3,5-triazin-2-yl]amino]acetate |
InChI |
InChI=1S/C13H13ClIN5O2/c1-2-22-10(21)7-16-12-18-11(14)19-13(20-12)17-9-5-3-8(15)4-6-9/h3-6H,2,7H2,1H3,(H2,16,17,18,19,20) |
InChI Key |
HPZFWDCPVYRSNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC(=N1)Cl)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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